I-191

PAR2 signaling biased agonism GB88

I-191 is the definitive PAR2 antagonist for complete, unbiased pathway blockade. Unlike GB88—a biased ligand that paradoxically activates ERK, RhoA, and cAMP—I-191 is a pure negative allosteric modulator (NAM) that abolishes all downstream PAR2 signaling without agonist bias. This distinction is critical for accurate PAR2 signalosome mapping and for functional assays where pathway-selective ligands confound results. I-191 is rigorously validated in HT-29 colon cancer, MDA-MB-231 breast cancer, primary human kidney epithelial cells, and ex vivo human whole blood clotting models. Ideal for oncology, inflammation, and thrombosis R&D requiring unambiguous PAR2 inhibition.

Molecular Formula C23H26FN5O2
Molecular Weight 423.5 g/mol
Cat. No. B608905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameI-191
Molecular FormulaC23H26FN5O2
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESCC1(C(=O)NCCN1C(=O)C2=CN3C(=N2)C(=CC(=N3)C4=CC=C(C=C4)F)C(C)(C)C)C
InChIInChI=1S/C23H26FN5O2/c1-22(2,3)16-12-17(14-6-8-15(24)9-7-14)27-29-13-18(26-19(16)29)20(30)28-11-10-25-21(31)23(28,4)5/h6-9,12-13H,10-11H2,1-5H3,(H,25,31)
InChIKeyDTASTQAQBOZSRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





I-191 PAR2 Antagonist: A Potent and Selective Protease-Activated Receptor 2 Inhibitor for Cancer and Inflammation Research


I-191 (CAS 1690172-25-8) is a potent, small-molecule antagonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in cancer, inflammation, and pain pathways [1]. This imidazopyridazine compound acts as a noncompetitive, negative allosteric modulator (NAM) of PAR2, effectively inhibiting multiple downstream signaling cascades triggered by diverse agonists, including trypsin and synthetic peptides [2]. Unlike many tool compounds, I-191 demonstrates no agonist bias, potently attenuating PAR2-mediated Ca2+ release, ERK1/2 phosphorylation, RhoA activation, and cAMP modulation without activating these pathways on its own [3]. These properties establish I-191 as a valuable and versatile chemical probe for elucidating PAR2 biology in cancer, inflammation, and other disease-relevant contexts.

Why I-191 is Not Interchangeable with Other PAR2 Antagonists Like GB88 or AZ3451


PAR2 antagonists exhibit highly diverse pharmacological profiles that preclude simple substitution. A key differentiator is functional selectivity, or 'biased agonism/antagonism'. For instance, the widely used antagonist GB88 is a biased ligand that inhibits the Gq/Ca2+ pathway but acts as an agonist for cAMP, ERK, and RhoA pathways [1]. In contrast, I-191 is a pure antagonist that inhibits all major PAR2 signaling pathways without exhibiting bias, a critical distinction for experiments aiming to completely ablate PAR2 function [2]. Furthermore, potency varies significantly across different cellular assays and agonist challenges. While AZ3451 shows high potency in specific assays, its mechanism and efficacy can differ from I-191's NAM activity [3]. Simply selecting a 'PAR2 antagonist' without considering these mechanistic and potency differences can lead to misinterpretation of results and failed experimental replication. The quantitative evidence below demonstrates exactly where I-191 provides unique and verifiable differentiation.

I-191 Quantitative Differentiation: A Comparator-Based Evidence Guide for Scientific Selection


Signaling Pathway Inhibition: I-191's Unbiased Antagonism vs. GB88's Biased Profile

I-191 functions as a pure, unbiased antagonist across multiple PAR2 signaling pathways. In contrast, the commonly used antagonist GB88 is a pathway-selective 'biased' antagonist. GB88 inhibits Ca2+ release but paradoxically acts as an agonist, activating ERK1/2, RhoA, and cAMP pathways [1]. I-191, however, potently inhibits activation of all these pathways without showing any agonism [2]. For example, I-191 inhibits PAR2-induced ERK1/2 phosphorylation and RhoA activation, which GB88 fails to do . This is a critical differentiation for studies requiring complete suppression of PAR2-mediated cellular functions.

PAR2 signaling biased agonism GB88 ERK1/2 RhoA cAMP

Potency Against Diverse PAR2 Agonists: I-191 vs. AZ3451, GB88, and ENMD-1068

I-191 demonstrates potent, nanomolar-level antagonism against multiple structurally distinct PAR2 agonists. In HT-29 cells, it inhibits PAR2 binding with an IC50 of 72.4 nM and inhibits trypsin-induced calcium release with an IC50 of 200 nM . Its potency extends to other agonists, with reported IC50s of 1.4 nM against the peptide SLIGKV, 2.3 nM against trypsin, and 320 nM against thrombin in cell-based assays . This broad-spectrum potency contrasts with other antagonists; for example, AZ3451 has an IC50 of 23 nM in a specific binding assay , while the early PAR2 antagonist ENMD-1068 is significantly less potent, with an IC50 of ~5 mM [1].

IC50 trypsin SLIGKV calcium mobilization potency comparison

Inhibition of Cell Migration: I-191 vs. GB88 in Cancer Cell Models

Functional assays reveal a key difference in the ability of PAR2 antagonists to inhibit cancer cell migration. In scratch wound assays, I-191 significantly reduces the migration of both HT-29 colon cancer cells and MDA-MB-231 breast cancer cells [1]. Crucially, this anti-migratory effect is not observed with the biased antagonist GB88, which fails to inhibit PAR2-induced migration . This difference is attributed to I-191's ability to block ERK1/2 signaling, a pathway critical for cell motility that GB88 does not antagonize .

cell migration MDA-MB-231 HT-29 functional assay wound healing

Functional Efficacy in Primary Cells and Ex Vivo Models: I-191 vs. PAR2-IN-1

I-191 demonstrates robust functional antagonism in complex physiological models, including primary human cells and ex vivo systems. In primary human kidney tubular epithelial cells (HTECs), I-191 potently inhibits PAR2-induced synthesis and secretion of Tissue Factor (TF), a key initiator of the coagulation cascade [1]. Furthermore, ex vivo, I-191 (10 µM) was shown to inhibit tissue factor-induced clotting in isolated human whole blood . In contrast, a study using a human enteroendocrine cell line found that while I-191 effectively inhibited PAR2-mediated calcium release, another PAR2 antagonist, PAR2-IN-1, failed to do so, highlighting I-191's superior functional antagonism in a native cellular context [2].

ex vivo primary cells tissue factor coagulation enteroendocrine

I-191 Application Scenarios: Where This PAR2 Antagonist Provides Optimal Utility


Unbiased Elucidation of Full PAR2 Signal Transduction Pathways

I-191 is the preferred tool for studies requiring complete and unbiased blockade of PAR2 signaling. Unlike GB88, which exhibits pathway-selective agonism (e.g., activating ERK1/2, RhoA, and cAMP while inhibiting Ca2+), I-191 is a pure antagonist of all major downstream PAR2 effectors [1]. This makes it essential for experiments aimed at mapping the entire PAR2 signalosome or investigating cellular functions that depend on the full repertoire of PAR2-mediated pathways, such as complex transcriptional responses or integrated functional outcomes like cell migration [2].

Investigating PAR2-Mediated Cancer Cell Migration and Metastasis

For research focused on the role of PAR2 in cancer cell motility and invasion, I-191 provides a distinct advantage. Data shows that I-191 effectively inhibits PAR2-driven migration in both colon (HT-29) and breast (MDA-MB-231) cancer cell lines, a functional effect not replicated by the biased antagonist GB88 . This is directly linked to I-191's ability to block ERK1/2 phosphorylation, a key driver of cell motility . Therefore, I-191 is the appropriate chemical probe for validating PAR2's contribution to metastatic phenotypes in vitro.

Studying PAR2 in Primary Human Cells and Ex Vivo Tissue Models

I-191 has been rigorously validated in more translationally relevant systems beyond immortalized cell lines. It potently inhibits PAR2-mediated Tissue Factor (TF) production in primary human kidney tubular epithelial cells (HTECs) and suppresses TF-induced blood clotting in ex vivo human whole blood assays [3]. Furthermore, it demonstrates functional antagonism in human enteroendocrine cells where another antagonist, PAR2-IN-1, is ineffective [4]. These validations position I-191 as a superior choice for researchers working with primary human cells, tissue explants, or ex vivo models of inflammation and thrombosis.

Broad-Spectrum PAR2 Inhibition for Screening and Assay Development

Given its ability to potently antagonize PAR2 activation by a wide range of structurally diverse agonists—including trypsin (IC50 2.3 nM), the peptide SLIGKV (IC50 1.4 nM), and thrombin (IC50 320 nM)—I-191 serves as an excellent positive control or tool compound for high-throughput screening and assay development . Its well-characterized, unbiased pharmacology ensures that observed effects can be confidently attributed to PAR2 inhibition, minimizing the risk of misinterpretation due to compound-specific bias or off-target effects, which is crucial for robust and reproducible assay performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for I-191

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.